molecular formula C23H31N3O B5217063 (1R,2R)-1-[methyl(propyl)amino]-1'-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[methyl(propyl)amino]-1'-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B5217063
M. Wt: 365.5 g/mol
InChI Key: VSLAVQJOPBVEPK-YADHBBJMSA-N
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Description

(1R,2R)-1-[methyl(propyl)amino]-1’-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-[methyl(propyl)amino]-1’-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, including the formation of the spiro structure and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Spiro Structure: This can be achieved through cyclization reactions where two ring systems are formed simultaneously.

    Functional Group Introduction:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase the efficiency of the reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-[methyl(propyl)amino]-1’-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-[methyl(propyl)amino]-1’-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

Industry

In industry, the compound may be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1R,2R)-1-[methyl(propyl)amino]-1’-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Such as enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate specific signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other spiro compounds with different functional groups or ring systems. Examples include:

    Spiro[cyclohexane-1,3’-indoline]: A simpler spiro compound with different ring systems.

    Spiro[pyrrolidine-3,3’-oxindole]: Another spiro compound with potential pharmacological applications.

Uniqueness

The uniqueness of (1R,2R)-1-[methyl(propyl)amino]-1’-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in its specific functional groups and the arrangement of its spiro structure, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(1R,2R)-1-[methyl(propyl)amino]-1'-(4-methylpyridin-2-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-4-13-25(3)21-18-7-5-6-8-19(18)23(22(21)27)10-14-26(15-11-23)20-16-17(2)9-12-24-20/h5-9,12,16,21-22,27H,4,10-11,13-15H2,1-3H3/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLAVQJOPBVEPK-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1C(C2(CCN(CC2)C3=NC=CC(=C3)C)C4=CC=CC=C14)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(C)[C@H]1[C@@H](C2(CCN(CC2)C3=NC=CC(=C3)C)C4=CC=CC=C14)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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